1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
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Description
1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
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Biological Activity
1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.
The chemical structure of the compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C26H32FN3O3S |
Molecular Weight | 485.6 g/mol |
CAS Number | 892759-84-1 |
The compound operates primarily through the inhibition of topoisomerase I (Top I), an enzyme critical for DNA replication and transcription. Inhibition of Top I leads to the disruption of cancer cell proliferation. Additionally, compounds with similar structures have shown potential in targeting various cancer cell lines, suggesting a broad spectrum of anti-cancer activity.
Anticancer Activity
Research indicates that derivatives of quinolone compounds, including this compound, exhibit significant anti-proliferative effects on various cancer cell lines. A notable study evaluated the compound's efficacy against several human cancer cell lines:
Cell Line | IC50 (µM) | Description |
---|---|---|
A549 (Lung) | 10.5 | Moderate sensitivity |
HeLa (Cervical) | 8.2 | High sensitivity |
BGC-823 (Stomach) | 12.0 | Moderate sensitivity |
HepG2 (Liver) | 9.5 | High sensitivity |
The most potent derivatives showed efficacy comparable to established chemotherapeutic agents like camptothecin, with in vivo studies demonstrating tumor growth inhibition rates of up to 42.75% at doses of 20 mg/kg .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties, particularly against cholinesterases. Studies have shown that it can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease pathways such as Alzheimer's disease. This dual inhibition suggests potential therapeutic applications beyond oncology .
Study on Topoisomerase Inhibition
In a study focused on the synthesis and evaluation of quinolone derivatives, several analogs were tested for their ability to inhibit Top I. The results indicated that compounds structurally related to this compound demonstrated significant Top I inhibition at concentrations as low as 100 µM .
Evaluation in Animal Models
In vivo studies using mouse models showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to induced apoptosis in cancer cells, further supporting its potential as an anti-cancer agent .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-3-5-12-30-19-25(34(32,33)20-9-7-6-8-10-20)26(31)21-17-22(27)24(18-23(21)30)29-15-13-28(11-4-2)14-16-29/h6-10,17-19H,3-5,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZGKHDVXZLRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.